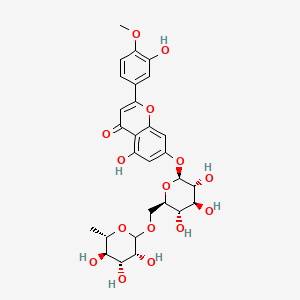

diosmin

Description

Diosmin (3',5,7-trihydroxy-4'-methoxyflavone-7-rutinoside) is a flavone glycoside derived primarily from citrus fruits and used therapeutically for chronic venous disease (CVD), hemorrhoids, and lymphatic disorders . Its pharmacological profile includes anti-inflammatory, antioxidant, venotonic, and microcirculatory-enhancing properties . After oral administration, this compound is hydrolyzed to its aglycone, diosmetin, which is absorbed and metabolized into glucuronide conjugates, excreted via urine . Clinical studies demonstrate that this compound improves venous tone, reduces edema, and enhances quality of life in CVD patients at a standard dose of 600–1,000 mg/day . Its molecular mechanisms involve modulation of hypoxia-inducible factor (HIF) pathways, suppression of pro-inflammatory cytokines (TNF-α, IL-6), and regulation of angiogenesis factors (VEGF-C, FGF) .

Properties

IUPAC Name |

5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32O15/c1-10-21(32)23(34)25(36)27(40-10)39-9-19-22(33)24(35)26(37)28(43-19)41-12-6-14(30)20-15(31)8-17(42-18(20)7-12)11-3-4-16(38-2)13(29)5-11/h3-8,10,19,21-30,32-37H,9H2,1-2H3/t10-,19+,21-,22+,23+,24-,25+,26+,27?,28+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZSOSUNBTXMUFQ-VFFQBLRSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H](C(O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32O15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

608.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Early Methods and Limitations

The foundational method for this compound synthesis, described in French patent FR2311028, involves a three-step process: acetylation of hesperidin, oxidation using bromine or iodine donors, and hydrolysis under basic conditions. This approach achieved a modest yield of 65% but faced criticism for its reliance on pyridine, a Class 3 carcinogenic solvent, during purification. Pyridine residues in the final product posed significant safety concerns, necessitating alternative methodologies.

Transition to Safer Solvents

The shift toward greener chemistry in the 2010s led to the exploration of non-carcinogenic solvents. For instance, patent CN102875621A introduced morpholine as a primary solvent mixed with methanol, ethanol, or water, eliminating pyridine entirely. This innovation reduced solvent residues to <0.1% while maintaining yields above 80%, marking a pivotal advancement in this compound synthesis.

Modern Synthesis Techniques

Acetylation-Oxidation Mechanisms

Contemporary methods begin with the acetylation of hesperidin to protect hydroxyl groups, followed by oxidation using iodine in alkaline conditions. The reaction mechanism involves the formation of an iodinated intermediate, which undergoes dehydrohalogenation to yield this compound. Key parameters include:

Solvent Optimization and Yield Enhancement

The CN102875621A patent demonstrates that morpholine:methanol (90:10) at 85–90°C for 9 hours achieves an 86.3% yield with 95.26% purity. Comparatively, morpholine:ethanol (90:10) yields 85.6%, while acetone-based systems show marginally lower efficiency (80.9–85.5%). These results underscore the critical role of solvent polarity in stabilizing intermediates and minimizing side reactions.

Table 1: Solvent Systems and Their Impact on this compound Synthesis

| Solvent Ratio (Morpholine:Co-solvent) | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| 90:10 (Methanol) | 85–90 | 86.3 | 95.26 |

| 60:40 (Ethanol) | 85–90 | 81.7 | 95.26 |

| 90:10 (Acetone) | 85–90 | 85.5 | 95.26 |

| 90:10 (Water) | 85–90 | 84.0 | 95.26 |

Purification and Crystallization Strategies

Crude Product Isolation

Post-oxidation, the reaction mixture is treated with sodium thiosulfate to quench residual iodine, followed by vacuum distillation to recover morpholine (70–80% efficiency). The crude this compound is then isolated via filtration and washed with water to remove inorganic salts.

Recrystallization for Pharmaceutical-Grade Purity

The crude product undergoes dual recrystallization steps:

-

Alkaline Dissolution : Crude this compound is dissolved in sodium hydroxide (NaOH) solution, filtering out insoluble impurities.

-

Acid Precipitation : Sulfuric acid is added to the filtrate until pH 2–3, precipitating this compound crystals.

This two-step process reduces isorhoifolin content to <3.0% and 6-iodothis compound to <0.6%, meeting European Pharmacopoeia standards.

Industrial-Scale Manufacturing Considerations

Solvent Recovery Systems

Large-scale reactors (e.g., 1000L) integrate vacuum distillation units to recover morpholine, reducing solvent consumption by 70–80%. This closed-loop system enhances cost-efficiency and minimizes environmental impact.

Quality Control and Analytical Methods

Chemical Reactions Analysis

Types of Reactions

diosmin undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out in organic solvents such as methanol, ethanol, or dichloromethane, under controlled temperatures and pH conditions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the chromen-4-one core can produce dihydro derivatives .

Scientific Research Applications

Pharmacological Properties of Diosmin

This compound exhibits a range of biological activities, including:

- Antioxidant Effects : this compound has shown significant antioxidant properties, which help mitigate oxidative stress linked to various diseases such as cancer and diabetes .

- Anti-inflammatory Actions : It reduces levels of inflammatory markers, making it beneficial in conditions characterized by inflammation .

- Venoactive Properties : this compound improves venous tone and lymphatic drainage, making it effective in treating chronic venous insufficiency (CVI) and hemorrhoids .

Treatment of Venous Disorders

This compound is widely used for managing chronic venous insufficiency and hemorrhoids. Clinical studies indicate that this compound enhances microcirculation and reduces symptoms associated with venous disorders:

| Study | Findings |

|---|---|

| This compound significantly reduced radicular pain in patients with CVI. | |

| Low-dose this compound improved quality of life in patients with CVI. |

Anti-Cancer Potential

This compound has been evaluated for its anti-cancer properties across various studies:

- Mechanism : It induces apoptosis in cancer cells through the modulation of apoptotic pathways .

- Studies : In vitro studies have demonstrated this compound's efficacy against breast cancer (MCF-7 and MDA-MB-231 cell lines) and prostate cancer (DU145) by promoting cell death .

| Cancer Type | Cell Lines | Effect |

|---|---|---|

| Breast | MCF-7, MDA-MB-231 | Induces apoptosis |

| Prostate | DU145 | Induces apoptosis |

| Colorectal | Various | Inhibits proliferation |

Anti-Diabetic Effects

This compound has shown promise in managing diabetes-related complications:

- Studies : Research indicates that this compound improves glycemic control and reduces lipid peroxidation in diabetic models .

Case Study 1: Efficacy in Chronic Venous Insufficiency

A randomized controlled trial evaluated the effects of this compound on patients with CVI. Results showed significant improvements in symptoms and quality of life metrics after treatment with this compound compared to placebo .

Case Study 2: this compound in Cancer Therapy

A study investigated the role of this compound in inducing apoptosis in cancer cell lines. The findings highlighted its potential as an adjunct therapy for enhancing the efficacy of conventional cancer treatments by targeting multiple pathways involved in tumor growth and metastasis .

Safety Profile

This compound has a favorable safety profile, with studies indicating that it is well-tolerated even at high doses. Toxicological assessments have shown no significant adverse effects on liver or kidney function following administration .

Mechanism of Action

The mechanism of action of diosmin involves its interaction with various molecular targets and pathways. The compound can modulate signaling pathways involved in inflammation, oxidative stress, and cell proliferation. It may also interact with specific enzymes and receptors, leading to changes in cellular functions and metabolic processes .

Comparison with Similar Compounds

Solubility and Formulation Advances

This compound’s poor water solubility (0.01 mg/mL at 25°C) limits bioavailability . Novel formulations address this:

- Nanoparticles: Food-grade bilayer nanoparticles increase intestinal permeability by >5-fold vs. free this compound .

- β-Cyclodextrin Complexation : Enhances solubility by 8–12× in aqueous solutions .

Biological Activity

Diosmin is a natural flavonoid primarily recognized for its therapeutic effects in treating chronic venous insufficiency and varicose veins. Recent studies have revealed a broad spectrum of biological activities associated with this compound, including anti-inflammatory, antioxidant, anti-diabetic, anti-cancer, and neuroprotective properties. This article delves into the diverse biological activities of this compound, supported by case studies and research findings.

Pharmacological Activities

This compound's pharmacological profile includes:

- Anti-inflammatory Effects : this compound has been shown to reduce inflammation markers in various conditions. In a study involving an iliac vein stenosis mouse model, this compound administration significantly improved vascular function by reducing inflammation and vascular leakage .

- Antioxidant Properties : this compound exhibits strong antioxidant activity, modulating oxidative stress markers in diseases such as diabetes and cancer. It reduces lipid peroxidation and enhances the antioxidant status in diabetic models .

- Anti-cancer Activity : this compound has demonstrated pro-apoptotic effects across multiple cancer cell lines, including breast (MCF-7, MDA-MB-231), prostate (DU145), and colon cancers. It induces apoptosis via oxidative stress mechanisms and cell cycle arrest .

- Neuroprotective Effects : this compound shows potential in protecting neuronal cells from oxidative damage, which is critical in neurodegenerative diseases. Its role in modulating neuroinflammation is also being explored .

Case Studies

- Chronic Venous Insufficiency : A clinical trial demonstrated that this compound significantly alleviated symptoms of chronic venous disease, improving patients' quality of life (QoL) without notable side effects .

- Diabetes Management : In diabetic rat models, this compound improved glycemic control and reduced complications associated with diabetes, such as neuropathy .

- Cancer Treatment : In vitro studies on breast cancer cells showed that this compound could induce apoptosis at concentrations as low as 20 µM, highlighting its potential as a chemotherapeutic agent .

This compound's biological activities are mediated through various mechanisms:

- Cell Signaling Interference : this compound interacts with signaling pathways that regulate inflammation and apoptosis. It influences the expression of proteins involved in cell cycle regulation (e.g., p53, p21) and promotes autophagy in cancer cells .

- Bioavailability Challenges : Despite its therapeutic potential, this compound's clinical efficacy is often limited by its low bioavailability. Recent developments have focused on enhancing its absorption through micronization techniques .

Research Findings Summary

Q & A

Q. What are the primary molecular mechanisms underlying diosmin’s neuroprotective effects in Alzheimer’s disease models?

this compound reduces tau hyperphosphorylation by inhibiting glycogen synthase kinase-3α/β (GSK-3α/β) activity. Experimental studies in 3xTg AD mice demonstrated increased inhibitory phosphorylation of GSK-3α (Ser21) and GSK-3β (Ser9), leading to reduced tau pathology in hippocampal and cortical regions. Methodologically, western blotting and immunohistochemistry were used to quantify phosphorylation levels and tau aggregation .

Q. How is this compound quantified in pharmaceutical formulations, and what validation methods ensure accuracy?

Spectrophotometric methods are commonly employed, with validation via comparison to official assays (e.g., USP standards). For example, a study analyzing Dioven tablets (500 mg this compound/tablet) achieved 100.88% ± 2.74% recovery using UV-Vis spectroscopy, aligning with pharmacopeial methods. Precision was confirmed through triplicate measurements and statistical analysis of variance .

Q. What is the evidence for this compound’s role in reducing vascular permeability in retinal ischemia-reperfusion injury?

this compound preserves blood-retinal barrier (BRB) integrity by regulating the VEGF/PEDF ratio, as shown in rodent models. Experimental designs included induced retinal IR injury, followed by this compound administration and measurement of BRB leakage using fluorescein angiography and TJ protein analysis via immunofluorescence .

Advanced Research Questions

Q. How do pharmacokinetic variations between this compound formulations impact bioavailability in clinical trials?

Micronized this compound with buffering agents (e.g., µSmin® Plus) showed 9.4-fold higher bioavailability compared to unformulated this compound in a crossover study (N=16). Plasma diosmetin (active metabolite) concentrations were quantified via HPLC-MS after β-glucuronidase treatment. This highlights the need for formulation optimization in interventional studies .

Q. What methodological challenges arise when reconciling contradictory data on this compound’s efficacy in chronic venous insufficiency (CVI)?

Meta-analyses of 53 RCTs revealed heterogeneity in outcomes due to varying dosages (e.g., 500 mg vs. 1,000 mg/day) and composite endpoints (edema reduction vs. pain relief). Pooled data showed this compound significantly improved edema (mean ankle circumference reduction: –0.8 cm for MPFF vs. –0.11 cm placebo), but subanalyses required fixed-effect models to address variability .

Q. What experimental strategies are used to evaluate this compound’s chemopreventive potential in cancer models?

In vitro studies on androgen-independent prostate cancer cells compared this compound’s cytotoxicity to naringin and hesperidin via MTT assays. This compound exhibited higher genotoxicity, linked to CDK4 inhibition in molecular docking studies. However, translating findings to in vivo models requires addressing bioavailability limitations through nanoformulation strategies .

Methodological Considerations

Q. How are tau phosphorylation sites (e.g., Thr231 vs. Ser202) selectively targeted in this compound studies?

Site-specific antibodies (e.g., anti-p-tau Thr231) and immunohistochemical staining protocols are used. Quantitative image analysis software (e.g., ImageJ) calculates positive staining areas/total tissue area, with normalization to control groups. This approach confirmed 55–86% reduction in p-tau levels in this compound-treated AD mice .

Q. What biomarkers are prioritized in assessing this compound’s antioxidant efficacy in diabetic neuropathy?

Studies in diabetic rats measured malondialdehyde (MDA), superoxide dismutase (SOD), and nerve conduction velocity. This compound reduced MDA by 40% and increased SOD by 25%, validated via ELISA and electrophysiological recordings. Histopathological analysis of sciatic nerves supplemented biochemical data .

Data Interpretation and Limitations

Q. How do interspecies differences affect the translational relevance of this compound’s anti-inflammatory effects?

Rodent studies on cadmium-induced liver damage showed this compound lowers ALT/AST by 30–50%, but human trials lack equivalent endpoints. Researchers must align preclinical markers (e.g., cytokine panels) with clinical outcomes (e.g., CRP levels) to bridge this gap .

Q. What statistical approaches mitigate bias in meta-analyses of this compound’s clinical trials?

Fixed-effect models are used when heterogeneity is low (I² < 50%), while random-effects models accommodate variability. Sensitivity analyses exclude outliers, as done in a Cochrane review where this compound’s edema reduction remained significant (P < 0.0001) after excluding low-quality trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.